molecular formula C2H9N3O4S B1296694 1-Methylguanidine Sulfate CAS No. 598-12-9

1-Methylguanidine Sulfate

Cat. No.: B1296694
CAS No.: 598-12-9
M. Wt: 171.18 g/mol
InChI Key: YKTILKKAWJYMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylguanidine Sulfate is a chemical compound with the molecular formula (CH₆N₂)₂·H₂SO₄. It is a derivative of guanidine, which is a strong organic base. Guanidine and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The sulfate form is often used in industrial and research settings due to its stability and solubility in water.

Mechanism of Action

Target of Action

Methylguanidine sulfate, a derivative of guanidine, primarily targets the mitochondrial aldehyde dehydrogenase . This enzyme plays a crucial role in the metabolism of aldehydes and is involved in the detoxification of endogenous and exogenous aldehydes .

Mode of Action

Methylguanidine sulfate acts as an inhibitor of the mitochondrial aldehyde dehydrogenase . By inhibiting this enzyme, it can potentially alter the metabolism of aldehydes within the cell .

Biochemical Pathways

The primary biochemical pathway affected by methylguanidine sulfate is the aldehyde metabolism pathway . By inhibiting aldehyde dehydrogenase, it can disrupt the normal metabolism of aldehydes, leading to an accumulation of these compounds within the cell .

Pharmacokinetics

Guanidine, the parent compound of methylguanidine sulfate, is known to be rapidly absorbed and distributed within the body . It is not metabolized and has a half-life of 7-8 hours . .

Result of Action

The inhibition of aldehyde dehydrogenase by methylguanidine sulfate can lead to an accumulation of aldehydes within the cell . This can potentially lead to cellular damage, as aldehydes are reactive compounds that can interact with cellular components .

Action Environment

The action of methylguanidine sulfate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the guanidine group, potentially influencing its interaction with its target . Additionally, the presence of other compounds that can interact with aldehyde dehydrogenase may also influence the efficacy of methylguanidine sulfate .

Biochemical Analysis

Biochemical Properties

Guanidine, methyl-, sulfate (2:1) plays a crucial role in biochemical reactions due to its strong basicity and ability to interact with various biomolecules. It is known to enhance the release of acetylcholine following a nerve impulse, which is essential for muscle contraction and other physiological processes . The compound interacts with enzymes such as aldehyde dehydrogenase and guanidinoacetate N-methyltransferase, inhibiting their activity . Additionally, guanidine, methyl-, sulfate (2:1) can bind to DNA and ribonuclease, affecting their function .

Cellular Effects

The effects of guanidine, methyl-, sulfate (2:1) on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound slows the rates of depolarization and repolarization of muscle cell membranes, which can impact muscle function . It also affects the expression of genes involved in metabolic processes and can alter cellular metabolism by interacting with key enzymes .

Molecular Mechanism

At the molecular level, guanidine, methyl-, sulfate (2:1) exerts its effects through various mechanisms. It enhances the release of acetylcholine by binding to specific receptors and modulating their activity . The compound also inhibits the activity of enzymes such as aldehyde dehydrogenase and guanidinoacetate N-methyltransferase by binding to their active sites . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanidine, methyl-, sulfate (2:1) can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interactions with other molecules . Long-term exposure to guanidine, methyl-, sulfate (2:1) can lead to changes in cellular function, including alterations in gene expression and metabolic processes . These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of guanidine, methyl-, sulfate (2:1) vary with different dosages in animal models. At low doses, the compound can enhance muscle function and improve symptoms of muscle weakness . At high doses, guanidine, methyl-, sulfate (2:1) can cause toxic effects, including bone marrow suppression, renal impairment, and liver dysfunction . These adverse effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

Guanidine, methyl-, sulfate (2:1) is involved in various metabolic pathways. It interacts with enzymes such as guanidinoacetate N-methyltransferase and aldehyde dehydrogenase, affecting their activity and altering metabolic flux . The compound can also influence the levels of metabolites involved in energy production and other cellular processes . These interactions are crucial for understanding the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of guanidine, methyl-, sulfate (2:1) within cells and tissues are mediated by specific transporters and binding proteins. In intestinal cells, the compound is transported across the apical and basolateral membranes through different mechanisms . The apical transport is potential-independent, while the basolateral transport is potential-dependent . These transport mechanisms are essential for the compound’s localization and accumulation within cells.

Subcellular Localization

Guanidine, methyl-, sulfate (2:1) is localized in various subcellular compartments, where it exerts its effects on cellular function. The compound can be found in the cytoplasm, nucleus, and other organelles, depending on its interactions with specific targeting signals and post-translational modifications . These localizations are crucial for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, methyl-, sulfate (2:1) typically involves the reaction of methylamine with cyanamide, followed by the addition of sulfuric acid. The reaction proceeds as follows:

  • Methylamine reacts with cyanamide to form methylguanidine.
  • Methylguanidine is then treated with sulfuric acid to yield guanidine, methyl-, sulfate (2:1).

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of guanidine, methyl-, sulfate (2:1) is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves:

  • Mixing methylamine and cyanamide in a reactor.
  • Heating the mixture to a specific temperature to facilitate the reaction.
  • Adding sulfuric acid to the reaction mixture.
  • Isolating and purifying the product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methylguanidine Sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitrogen oxides and other nitrogen-containing compounds.

    Reduction: Methylamine and other simpler amines.

    Substitution: Various substituted guanidine derivatives.

Scientific Research Applications

1-Methylguanidine Sulfate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is employed in the study of enzyme mechanisms and protein denaturation.

    Medicine: It has potential therapeutic applications, including as an antiviral and antibacterial agent.

    Industry: It is used in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine hydrochloride
  • Methylguanidine
  • Phenylguanidine

Uniqueness

1-Methylguanidine Sulfate is unique due to its sulfate form, which provides enhanced stability and solubility compared to other guanidine derivatives. This makes it particularly useful in industrial and research applications where these properties are essential.

Properties

IUPAC Name

2-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYJBGQERCCGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060504
Record name Guanidine, methyl-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-12-9
Record name Guanidine, N-methyl-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-methyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, methyl-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[methylguanidinium] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylguanidine Sulfate
Reactant of Route 2
1-Methylguanidine Sulfate
Reactant of Route 3
1-Methylguanidine Sulfate
Reactant of Route 4
1-Methylguanidine Sulfate
Reactant of Route 5
1-Methylguanidine Sulfate
Reactant of Route 6
1-Methylguanidine Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.